

introduction to Z-D-Chg-OH as a glycine derivative

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Compound of Interest

Compound Name: Z-D-Chg-OH

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Z-D-Chg-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Chg-OH, chemically known as N-Z-D- α -Cyclohexylglycine, is a non-proteinogenic amino acid derivative of glycine. Its structure is characterized by a glycine backbone with a cyclohexyl group attached to the α -carbon, and a benzyloxycarbonyl (Z) group protecting the amine terminus. This unique combination of a bulky, lipophilic cyclohexyl side chain and a common protecting group makes **Z-D-Chg-OH** a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug discovery.^{[1][2]} The incorporation of non-natural amino acids like D-Cyclohexylglycine can impart specific conformational constraints and increase resistance to enzymatic degradation in peptides, potentially enhancing their therapeutic properties.

Physicochemical Properties

The fundamental physicochemical properties of **Z-D-Chg-OH** are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

Property	Value	Reference
Chemical Name	N-Z-D- α -Cyclohexylglycine	
Synonyms	Z-D-Chg-OH, N-Benzyloxycarbonyl-D-cyclohexylglycine	
CAS Number	69901-85-5	
Molecular Formula	C ₁₆ H ₂₁ NO ₄	
Molecular Weight	291.34 g/mol	
Appearance	Solid powder	[2]
Purity	≥98.0% (by TLC)	
Storage	Recommended at -20°C	[2]

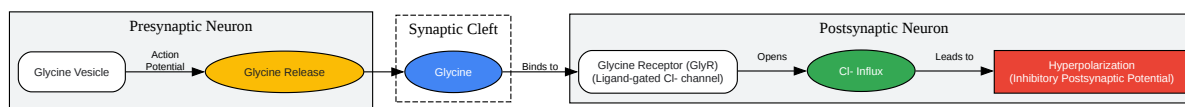
Role as a Glycine Derivative in Drug Discovery

Z-D-Chg-OH serves as a derivative of glycine, the simplest proteinogenic amino acid. Glycine itself acts as a primary inhibitory neurotransmitter in the central nervous system, primarily in the spinal cord and brainstem, by activating glycine receptors (GlyRs), which are ligand-gated chloride ion channels.[3][4] The modulation of GlyRs is a target for various therapeutic areas, including pain management, neurological disorders, and anesthesiology.[3][4][5]

While direct biological activity data for **Z-D-Chg-OH** is not extensively documented in publicly available literature, its significance lies in its use as a synthetic intermediate. The introduction of the D-cyclohexylglycine moiety into peptides or small molecules can influence their interaction with biological targets. The bulky cyclohexyl group can introduce steric hindrance, which may confer selectivity for specific receptor subtypes or enzyme isoforms. Furthermore, the D-configuration of the amino acid can enhance the metabolic stability of peptides by making them less susceptible to cleavage by proteases.

Potential Signaling Pathway Involvement: The Glycinergic System

Given its nature as a glycine derivative, molecules synthesized using **Z-D-Chg-OH** could potentially interact with the glycinergic signaling system. The glycine receptor is a key component of this pathway, mediating inhibitory neurotransmission.



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Caption: A simplified diagram of a glycinergic synapse, illustrating the role of glycine in inhibitory neurotransmission.

Experimental Protocols

Z-D-Chg-OH is primarily utilized in peptide synthesis. The following is a representative protocol for the coupling of **Z-D-Chg-OH** to an amino acid ester in a solution-phase synthesis, based on standard peptide coupling methodologies.

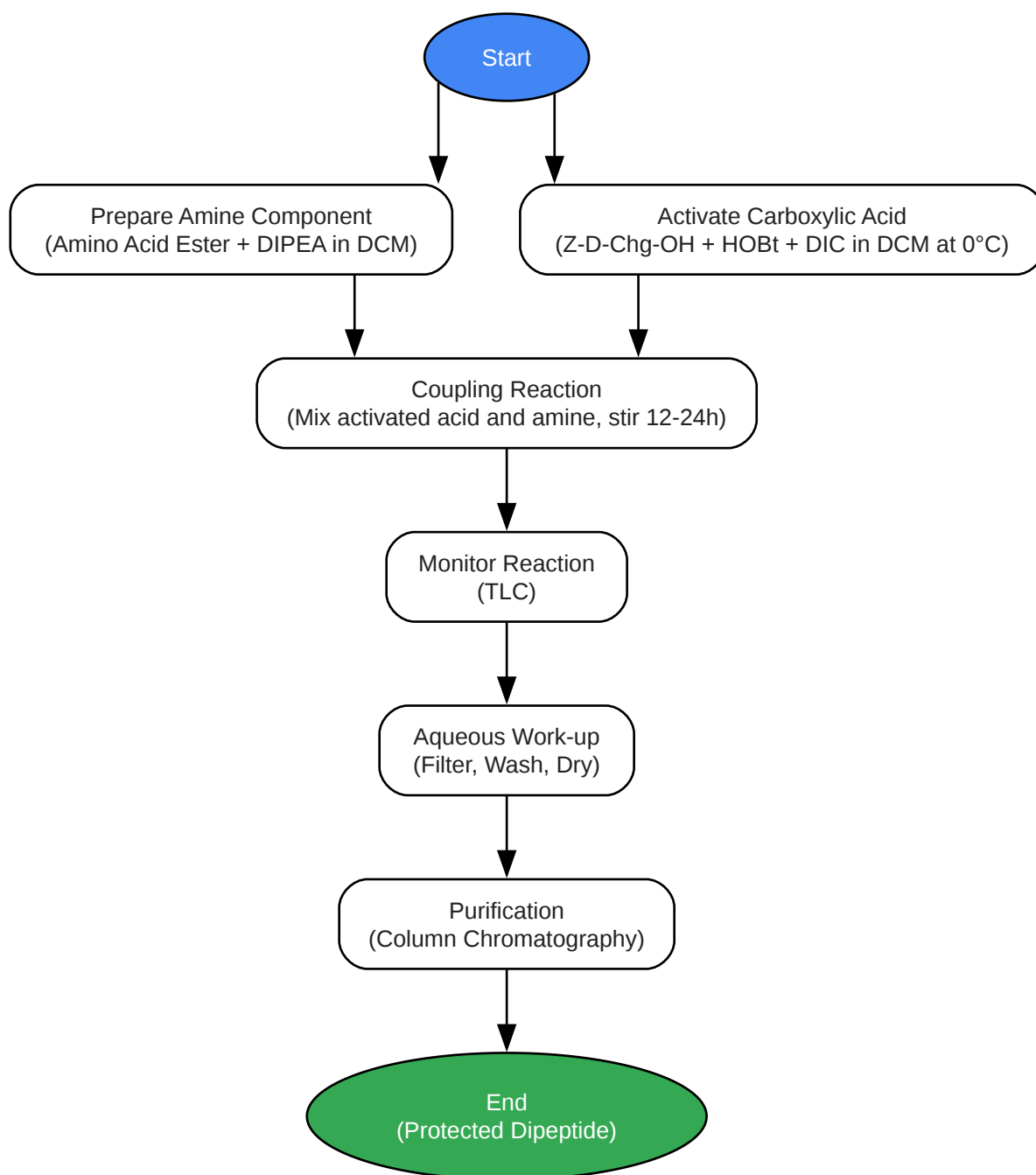
Materials:

- **Z-D-Chg-OH**
- Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution

- 1M aqueous hydrochloric acid solution
- Brine
- Anhydrous sodium sulfate
- Thin Layer Chromatography (TLC) supplies

Procedure:

- Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
- Activation of **Z-D-Chg-OH**: In a separate flask, dissolve **Z-D-Chg-OH** (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM.
- Coupling Reaction: Cool the activated **Z-D-Chg-OH** solution to 0°C in an ice bath. Add DIC (1.2 equivalents) to the solution and stir for 5 minutes. To this mixture, add the neutralized amino acid ester solution from step 1.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
- Work-up:
 - Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
 - Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter and concentrate the solution under reduced pressure to yield the crude dipeptide.
- Purification: Purify the crude product by flash column chromatography on silica gel.



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Caption: A general workflow for the solution-phase peptide coupling of **Z-D-Chg-OH**.

Conclusion

Z-D-Chg-OH is a valuable synthetic tool for chemists and drug discovery professionals. Its utility as a glycine derivative with a bulky, non-natural side chain allows for the creation of novel

peptides and peptidomimetics with potentially enhanced stability and biological activity. While direct pharmacological data on **Z-D-Chg-OH** is limited, its application in the synthesis of compounds targeting systems like the glycine receptor holds promise for the development of new therapeutics. The provided experimental framework offers a starting point for the incorporation of this unique building block into innovative molecular designs.

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